N-BOC-D-Arginine hydrochloride
Overview
Description
Nα-Boc-D-arginine hydrochloride is an N-Boc-protected form of D-Arginine1. D-Arginine is an unnatural isomer of L-Arginine, and is used to inhibit glutamate-induced nitric oxide production in rats1. Derivatives of D-Arginine are used for pharmaceutical purposes1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O2. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used2.
Molecular Structure Analysis
The molecular formula of Nα-Boc-D-arginine hydrochloride is C11H22N4O4·HCl·H2O1. The Boc group is stable towards most nucleophiles and bases2.
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases2. Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage3. Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol3.
Physical And Chemical Properties Analysis
The physical state of Nα-Boc-D-arginine hydrochloride is solid5. Its molecular weight is 328.801. The melting point is 176-178 °C1.
Scientific Research Applications
Role in Protein and Amino Acid Research
N-BOC-D-Arginine hydrochloride serves as a crucial reagent in studying the physiological roles and metabolic pathways of arginine. Arginine is vital for multiple biological processes, including protein synthesis, the production of nitric oxide, and as a precursor for the synthesis of polyamines, proline, and glutamate. Research has demonstrated the importance of arginine in cardiovascular health, immune response, and metabolic regulation. For example, studies have highlighted its beneficial effects on reducing the risk of vascular and heart diseases, improving immune response, and its potential anti-aging benefits (Gad, 2010).
Enhancement of Photocatalytic Performance
In the realm of materials science, derivatives of arginine, like N-BOC-D-Arginine hydrochloride, have been explored for modifying photocatalytic materials. A review on (BiO)_2CO_3-based photocatalysts discusses the improvement of visible light-driven photocatalytic performance through various modification strategies, indirectly pointing to the role of arginine derivatives in enhancing material properties for environmental and industrial applications (Ni et al., 2016).
Immune System Modulation and Disease Treatment
Arginine plays a significant role in modulating the immune system and has therapeutic potentials in cancer treatment and immune response enhancement. Studies on arginine metabolism suggest its deficiency during conditions like sepsis, indicating the importance of supplementation for improving outcomes in critically ill patients (Luiking et al., 2004). Furthermore, arginine's role in enhancing nitric oxide production and its effects on cardiovascular health have been extensively documented, providing insights into its broad therapeutic applications (Cylwik et al., 2005).
Nutritional Supplementation and Metabolic Health
Research on arginine's effects on metabolism, growth performance, and health in animal models provides evidence for its beneficial impacts when supplemented, highlighting its importance in nutrition and metabolic health. Arginine supplementation has shown to improve growth performance, feed efficiency, and immune response in broilers, underscoring its vital role in animal nutrition and potential implications for human health (Hassan et al., 2021).
Safety And Hazards
This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard6. However, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes6. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes6.
Future Directions
There is ongoing research into the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol3. This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma3.
properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDELGKMVZYHPPB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-D-Arginine hydrochloride | |
CAS RN |
113712-06-4 | |
Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.